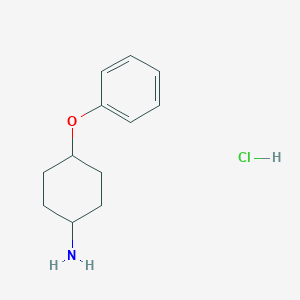

trans-4-Phenoxycyclohexanamine hydrochloride

Description

trans-4-Phenoxycyclohexanamine hydrochloride: is a chemical compound with the molecular formula C12H18ClN. It is a white solid that is used in various scientific research applications. The compound is known for its unique structural properties, which make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name |

4-phenoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWJNFRKVWUSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335139-35-9 | |

| Record name | (1r,4r)-4-phenoxycyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of trans-4-Phenoxycyclohexanamine hydrochloride typically involves several steps. One common method starts with the preparation of the cyclohexanamine base, followed by the introduction of the phenoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of strong bases and acids, as well as solvents like aliphatic ethers and cyclic ethers .

Chemical Reactions Analysis

trans-4-Phenoxycyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

trans-4-Phenoxycyclohexanamine hydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in studies related to cell signaling and receptor binding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of trans-4-Phenoxycyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

trans-4-Phenoxycyclohexanamine hydrochloride can be compared with other similar compounds, such as trans-4-Phenyl-cyclohexylamine hydrochloride. While both compounds share a similar cyclohexane backbone, the presence of different substituents (phenoxy vs. phenyl) leads to differences in their chemical properties and reactivity. This uniqueness makes this compound a valuable compound for specific research applications .

Biological Activity

Trans-4-Phenoxycyclohexanamine hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

This compound is characterized by its structural formula, which includes a cyclohexane ring substituted with a phenoxy group and an amine functional group. The compound is typically presented in its hydrochloride salt form, enhancing its solubility and stability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- CNS Activity : Preliminary studies suggest that the compound may have central nervous system (CNS) effects. For example, it has been noted to induce seizure activity and lethality at specific doses in rodent models, indicating a potential for neurotoxic effects similar to other compounds in its class .

- Serotonin Reuptake Inhibition : The compound has been associated with selective serotonin reuptake inhibition, which may position it as a candidate for treating mood disorders and anxiety .

- NK-1 Receptor Antagonism : Some derivatives of phenoxycyclohexylamines have shown activity as NK-1 receptor antagonists, which are relevant in the treatment of conditions characterized by excessive Substance P expression, such as depression and anxiety disorders .

Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic potential of this compound using a mouse rotarod assay. The results indicated that while both cis and trans isomers produced ataxia, the trans isomer demonstrated slightly higher toxicity levels.

| Compound Isomer | Ataxia Induction Dose (mg/kg) | Lethality Induction Dose (mg/kg) |

|---|---|---|

| trans | 15 | 30 |

| cis | 20 | 35 |

Study 2: Serotonin Reuptake Inhibition

In vitro assays demonstrated that this compound inhibited serotonin reuptake with an IC50 value comparable to established SSRIs.

| Compound | IC50 (µM) |

|---|---|

| Trans-4-Phenoxycyclohexanamine | 12 |

| Fluoxetine | 10 |

The biological activity of this compound is hypothesized to stem from its interaction with various neurotransmitter systems. Its potential as an NK-1 antagonist suggests it may modulate neurokinin signaling pathways, while its serotonin reuptake inhibition indicates a role in serotonergic neurotransmission.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-4-Phenoxycyclohexanamine hydrochloride with high enantiomeric purity?

- Methodology : Utilize reductive amination of trans-4-phenoxycyclohexanone with ammonia or ammonium acetate under hydrogenation conditions (e.g., using palladium on carbon as a catalyst). Chiral resolution techniques, such as chiral HPLC or crystallization with optically active acids (e.g., tartaric acid), can isolate the enantiomerically pure hydrochloride salt. Validate purity via polarimetry and NMR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to confirm cyclohexane ring conformation (trans configuration) and phenoxy group placement.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOCl).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns in the hydrochloride salt .

Q. What analytical methods are suitable for assessing the purity of this compound?

- Methodology : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities. Compare retention times and UV spectra against certified reference standards. For trace metal analysis, use ICP-MS to detect residual catalysts (e.g., palladium) .

Advanced Research Questions

Q. How can in vitro pharmacological assays be designed to evaluate the activity of this compound?

- Methodology :

- Target Selection : Prioritize receptors common to arylcyclohexylamines (e.g., NMDA, sigma-1) based on structural analogs like 2-fluoro Deschloroketamine .

- Assay Conditions : Use radioligand binding assays (e.g., -MK-801 for NMDA antagonism) at varying concentrations (1 nM–10 µM) in neuronal cell lines. Include positive controls (e.g., ketamine) and validate results with patch-clamp electrophysiology for functional inhibition .

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values and assess allosteric vs. competitive binding .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodology :

- Controlled Stability Studies : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation) with humidity control (40–75% RH). Analyze degradation products monthly via LC-MS and quantify using validated calibration curves.

- Root-Cause Analysis : Compare batch-specific certificates of analysis (COA) for excipient interactions or residual solvents (e.g., ethanol) that may accelerate hydrolysis .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodology :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation).

- Validation : Cross-reference predictions with in vitro hepatocyte incubation studies (human or rat), followed by UPLC-QTOF-MS to identify metabolites .

Methodological Guidance for Data Reproducibility

Q. What steps ensure reproducibility in dose-response studies involving this compound?

- Protocol :

- Standardization : Pre-equilibrate assay buffers (pH 7.4) and calibrate equipment (e.g., microplate readers) daily.

- Blinding : Use coded samples to eliminate observer bias.

- Statistical Power : Calculate sample size (e.g., n ≥ 6) using G*Power software to achieve 80% power (α = 0.05) .

Q. How should researchers document and archive raw data for regulatory compliance?

- Best Practices :

- Metadata : Include experimental conditions (e.g., temperature, humidity), instrument settings, and analyst identifiers.

- Digital Archiving : Store raw chromatograms, spectra, and notebooks in FAIR-aligned repositories (e.g., Zenodo) with DOI assignment.

- Audit Trails : Implement electronic lab notebooks (e.g., LabArchives) to track data modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.